molecular formula C19H13ClFN3OS B2620693 N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 380309-56-8

N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B2620693
CAS No.: 380309-56-8
M. Wt: 385.84
InChI Key: YGVSDMSSMLRDFV-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyrazole carboxamide class, characterized by a fused thiophene-pyrazole core substituted with a phenyl group at position 1 and a carboxamide moiety at position 3. The carboxamide nitrogen is further substituted with a 3-chloro-4-fluorophenyl group, distinguishing it from structurally related derivatives. Its molecular formula is C₂₀H₁₄ClFN₃OS, with a molecular weight of 396.86 g/mol.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3OS/c1-11-14-10-17(18(25)22-12-7-8-16(21)15(20)9-12)26-19(14)24(23-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVSDMSSMLRDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps, including nucleophilic addition, intramolecular cyclization, and elimination reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques and advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used in these reactions include ethanol, acetonitrile, and dimethyl sulfoxide (DMSO), while catalysts such as palladium and copper salts are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation. For example, substitution reactions may be performed at elevated temperatures in the presence of a base such as sodium hydroxide or potassium carbonate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Pharmacological Applications

N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide exhibits a range of pharmacological activities, making it a candidate for various therapeutic uses.

Anticancer Activity

Recent studies have demonstrated that this compound possesses notable anticancer properties. Its mechanism involves the inhibition of specific kinases and pathways crucial for cancer cell proliferation and survival.

  • Case Study : In vitro assays revealed that this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 and HCT116. The IC50 values were reported as low as 0.39 µM for HCT116 cells, indicating potent anticancer activity .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects through the modulation of inflammatory pathways.

  • Mechanism : It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in experimental models .

Kinase Inhibition

The compound acts as an inhibitor of several kinases involved in cancer progression:

  • Aurora-A Kinase : Inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Modulation of Signaling Pathways

Research indicates that this compound can modulate critical signaling pathways:

  • MEK/ERK Pathway : It has been shown to suppress aberrant signaling in the MEK-dependent pathways, which are often dysregulated in cancer .

Comparative Analysis with Other Pyrazole Derivatives

To contextualize the effectiveness of this compound, a comparison with other pyrazole derivatives is essential.

Compound NameIC50 (µM)Activity TypeReference
N-(1-{1-[4-nitrophen]-3-pheny...0.39Anticancer
Pyrazole Derivative A0.46Anticancer
Pyrazole Derivative B12.50Anti-inflammatory

Future Directions and Research Opportunities

Further research is warranted to explore:

  • The full spectrum of biological activities.
  • The optimization of structural modifications to enhance potency and selectivity.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to the suppression of abnormal signaling pathways, which is beneficial in the treatment of certain diseases .

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-c]Pyrazole Carboxamides

Structural Variations and Substituent Effects

Key structural analogs differ in the substituents on the carboxamide nitrogen (Table 1).

Table 1: Structural Comparison of Thieno[2,3-c]Pyrazole Carboxamides
Compound Name Substituent on Carboxamide Nitrogen Molecular Formula Key Functional Groups
Target Compound 3-Chloro-4-fluorophenyl C₂₀H₁₄ClFN₃OS Cl, F (ortho/para positions)
4-Amino-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7f) 4-Chlorophenyl C₁₉H₁₅ClN₄OS Cl (para position)
4-Amino-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7e) 4-Methoxyphenyl C₂₀H₁₈N₄O₂S OCH₃ (para position)
N-Cyclohexyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide Cyclohexyl C₁₉H₂₁N₃OS Cyclohexyl (non-aromatic)
N-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide 2-Methoxyphenyl C₂₀H₁₇N₃O₂S OCH₃ (ortho position)
Table 2: Erythrocyte Protection Efficacy
Compound + 4-NP % Altered Erythrocytes (Mean ± SE) Key Observation
4-NP alone 40% Severe morphological damage
4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7b) + 4-NP 0.6% Near-normal erythrocyte morphology
4-Amino-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7f) + 4-NP 1% Minimal damage
4-Amino-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7e) + 4-NP 12% Moderate protection
4-(2-Chloroacetamido)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (8) + 4-NP 28% Reduced efficacy due to bulky group

Key Findings :

  • Electron-withdrawing groups (e.g., Cl in 7f) enhance antioxidant activity compared to electron-donating groups (e.g., OCH₃ in 7e) .

Cytotoxicity Profile

This suggests that the carboxamide moiety and aryl substituents are critical for balancing efficacy and safety.

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

N 3 chloro 4 fluorophenyl 3 methyl 1 phenyl 1H thieno 2 3 c pyrazole 5 carboxamide\text{N 3 chloro 4 fluorophenyl 3 methyl 1 phenyl 1H thieno 2 3 c pyrazole 5 carboxamide}

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

1. Anticancer Activity

Research indicates that derivatives of thieno[2,3-c]pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values of 3.79 µM for MCF7, 12.50 µM for SF-268, and 42.30 µM for NCI-H460, indicating potent anticancer activity .
Cell LineIC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

2. Anti-inflammatory Activity

The compound has shown promising results in reducing inflammation markers in various assays. It has been associated with the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

3. Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria:

  • Tested Bacteria : E. coli, S. aureus, P. mirabilis, and B. subtilis.
  • Zone of Inhibition : The compound showed significant zones of inhibition in well diffusion tests against these pathogens .
Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus20
P. mirabilis18
B. subtilis22

Case Studies and Research Findings

Several studies have evaluated the biological activity of thieno[2,3-c]pyrazole derivatives:

  • Cytotoxicity Studies : A study by Bouabdallah et al. reported that derivatives exhibited significant cytotoxic potential with IC50 values as low as 3.25 mg/mL against Hep-2 cancer cells .
  • Mechanistic Insights : Research has indicated that the mechanism of action may involve apoptosis induction in cancer cells, leading to cell cycle arrest and subsequent cell death.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substitutions on the pyrazole ring significantly affect biological activity, suggesting avenues for further optimization in drug design .

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